1-(4-(tert-Butyl)phenyl)-3-(2-chloroethyl)urea

Colon adenocarcinoma Cytotoxicity ID50

1-(4-(tert-Butyl)phenyl)-3-(2-chloroethyl)urea (synonyms: tBCEU, 4-tert-butyl-CEU, CEU-22, N-(4-tert-butylphenyl)-N′-(2-chloroethyl)urea) is a synthetic small-molecule antimitotic agent belonging to the N-aryl-N′-(2-chloroethyl)urea (CEU) class. First reported by Lacroix et al.

Molecular Formula C13H19ClN2O
Molecular Weight 254.75 g/mol
CAS No. 118202-59-8
Cat. No. B055829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(tert-Butyl)phenyl)-3-(2-chloroethyl)urea
CAS118202-59-8
Synonyms4-tert-butyl-(3-(2-chloroethyl)ureido)benzene
tBCEU
Molecular FormulaC13H19ClN2O
Molecular Weight254.75 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=O)NCCCl
InChIInChI=1S/C13H19ClN2O/c1-13(2,3)10-4-6-11(7-5-10)16-12(17)15-9-8-14/h4-7H,8-9H2,1-3H3,(H2,15,16,17)
InChIKeyLZYHJNCQMJNPKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(tert-Butyl)phenyl)-3-(2-chloroethyl)urea (CAS 118202-59-8): Compound Identity and Procurement Baseline


1-(4-(tert-Butyl)phenyl)-3-(2-chloroethyl)urea (synonyms: tBCEU, 4-tert-butyl-CEU, CEU-22, N-(4-tert-butylphenyl)-N′-(2-chloroethyl)urea) is a synthetic small-molecule antimitotic agent belonging to the N-aryl-N′-(2-chloroethyl)urea (CEU) class [1]. First reported by Lacroix et al. in 1988 as the most potent derivative among a series of 1-aryl-3-(2-chloroethyl)ureas [2], this compound was subsequently advanced as a lead candidate through systematic structure-activity relationship (SAR) studies published in the Journal of Medicinal Chemistry [3]. With a molecular formula of C₁₃H₁₉ClN₂O and a molecular weight of 254.76 g/mol, it features a 4-tert-butylphenyl aromatic moiety linked via a urea bridge to a 2-chloroethyl alkylating group—a pharmacophore designed as a hybrid of the aromatic ring of chlorambucil and the non-nitrosated moiety of carmustine [3]. The compound is classified under MeSH as a phenylurea compound (Registry Number 118202-59-8) and is documented in the NLM MeSH Supplementary Concept database with its primary source in Anticancer Research [4]. It is available from multiple specialty chemical suppliers for research use, typically at purities of 95% or higher .

Why 1-(4-(tert-Butyl)phenyl)-3-(2-chloroethyl)urea Cannot Be Substituted by In-Class CEU Analogs or Legacy Alkylating Agents


Within the N-aryl-N′-(2-chloroethyl)urea (CEU) series, cytotoxic potency and target selectivity are exquisitely sensitive to the nature of the 4-position substituent on the phenyl ring [1]. Systematic SAR studies by Mounetou et al. demonstrated that a branched alkyl chain at the 4-position is an absolute requirement for significant cytotoxicity; among branched alkyl substituents, the tert-butyl group (compound 16) confers a profile that is quantitatively distinct from its closest in-class neighbors—4-isopropyl (compound 12) and 4-sec-butyl (compound 15)—in terms of β-tubulin alkylation efficiency, glutathione independence, and antiproliferative potency across a panel of seven tumor cell lines [2]. Furthermore, the CEU mechanism of action—monoalkylation of β-tubulin at Glu198 within the colchicine-binding site—differs fundamentally from the DNA cross-linking mechanism of the legacy alkylating agents (chlorambucil, carmustine, CCNU) from which the CEU pharmacophore was originally derived [3]. Consequently, substituting this compound with a different 4-alkyl CEU analog, a bioisostere such as 4-iodo-CEU (ICEU), or a classical DNA-alkylating chemotherapeutic will yield a materially different efficacy, toxicity, and resistance profile [4].

Quantitative Differentiation Evidence for 1-(4-(tert-Butyl)phenyl)-3-(2-chloroethyl)urea Against In-Class and Clinical Comparators


Cytotoxic Potency in LoVo Colon Adenocarcinoma: 4-tert-Butyl CEU vs. 4-Methyl CEU, Chlorambucil, and CCNU

In a direct head-to-head cytotoxicity screen against human colon adenocarcinoma LoVo cells, 4-tert-butyl CEU (the target compound) exhibited an ID50 of 4 μM, representing a 5-fold improvement over its closest in-class analog 4-methyl CEU (ID50 = 20 μM), a 5.25-fold improvement over the clinical nitrogen mustard chlorambucil (CBL, ID50 = 21 μM), and an 11.25-fold improvement over the clinical nitrosourea CCNU (ID50 = 45 μM) [1]. The methyl 4-(p-(3-(2-chloroethyl)ureido)phenyl)butyrate derivative was even less potent (ID50 = 28 μM) [1]. This rank order of potency (tert-butyl >> methyl > chlorambucil > butyrate > CCNU) was the basis for selecting the tert-butyl derivative as the lead compound for subsequent in vivo development [1].

Colon adenocarcinoma Cytotoxicity ID50

In Vivo Therapeutic Index: Survival Enhancement and Acute Toxicity of 4-tert-Butyl CEU vs. Chlorambucil in Murine L1210 Leukemia

In BDF1 mice bearing L1210 leukemia, intraperitoneal administration of 4-tert-butyl CEU at 10 mg/kg/day produced a median survival time 1.77 times that of untreated controls, without observable toxicity [1]. By contrast, chlorambucil at the identical dose of 10 mg/kg/day yielded a survival enhancement factor of only 1.6 and was accompanied by significant side effects [1]. Furthermore, acute toxicity testing revealed that the CEU derivatives (including 4-tert-butyl CEU) were non-toxic at intraperitoneal doses up to 220 mg/kg, whereas chlorambucil was already toxic at 18.5 mg/kg—representing a >10-fold difference in the maximum tolerated dose window [1]. The tert-butyl derivative was specifically noted as 'the most cytotoxic derivative' and the one that 'gave the best antineoplastic activity' among all CEUs tested [1].

L1210 leukemia In vivo efficacy Maximum tolerated dose

Absence of Mutagenicity: Ames Test Profile of 4-tert-Butyl CEU vs. Chlorambucil and CCNU

In a comparative Ames mutagenicity assessment using four strains of Salmonella typhimurium (TA-97, TA-98, TA-100, TA-102), 4-tert-butyl CEU showed no mutagenic activity in any strain [1]. In the same assay, the clinical alkylating agent chlorambucil exhibited weak mutagenic activity restricted to strain TA-102, while the nitrosourea CCNU (lomustine) was highly mutagenic in both TA-100 and TA-102 [1]. The methyl butyrate CEU derivative (methyl 4-(p-(3-(2-chloroethyl)ureido)phenyl)butyrate) was also non-mutagenic, but the tert-butyl derivative was preferred due to its superior potency [1]. This absence of mutagenicity is mechanistically consistent with the later demonstration that tBCEU does not cause detectable DNA damage (see Evidence Item 4) [2].

Genotoxicity Ames test Mutagenicity

Target Engagement Selectivity: β-Tubulin Alkylation Efficiency and Absence of DNA Damage for tBCEU vs. In-Class CEUs and DNA Alkylators

In a comprehensive biological characterization by Mounetou et al. (2001), 4-tert-butyl CEU (compound 16) achieved 76% β-tubulin alkylation in MDA-MB-231 breast cancer cells after 24-hour incubation at 30 μM, compared to 65% for 4-isopropyl CEU (compound 12) and only 44% for 4-sec-butyl CEU (compound 15)—demonstrating that the tert-butyl group confers the highest target engagement efficiency among branched alkyl CEU congeners [1]. Critically, at concentrations up to 400 μM, tBCEU caused no detectable DNA damage (2.32 ± 0.10 exchanged dCps/ng DNA vs. control value of 2.30 ± 0.30), whereas chlorambucil and carmustine produced extensive DNA damage (12.7 ± 0.9 and 19.9 ± 1.1, respectively) [1]. Furthermore, tBCEU showed zero interaction with the glutathione (GSH) and glutathione reductase (GR) detoxification systems (100% residual activity for both), in stark contrast to chlorambucil, which depleted GSH and GR activity to 20% of baseline (a 5-fold reduction) [1]. The alkylating activity of tBCEU, as measured by the nitrobenzylpyridine (NBP) colorimetric assay, was 3.1 ± 0.3 A570/min—classifying it as a 'weak' or 'soft' alkylating agent that is approximately 44-fold weaker than the strongly alkylating chlorambucil (0.07 ± 0.02 A570/min) [1].

β-Tubulin alkylation DNA damage Glutathione

Lack of Cross-Resistance: tBCEU Cytotoxicity in Multidrug-Resistant Tumor Cell Lines vs. Conventional Anticancer Agents

Gaudreault et al. (1994) systematically evaluated tBCEU against a panel of tumor cell lines selected for resistance to multiple clinically used anticancer drugs [1]. The resistance mechanisms represented in these lines included: increased expression of P-glycoprotein (multidrug resistance protein), elevated intracellular glutathione and/or glutathione-S-transferase activity, altered topoisomerase II, and enhanced DNA repair capacity [1]. While the resistant cell lines displayed high-level resistance to a panel of conventional anticancer agents, tBCEU was equally cytotoxic to both drug-resistant and parental (drug-sensitive) cells [1]. The nitrobenzylpyridine (NBP) assay confirmed that tBCEU is a weaker alkylating agent than chlorambucil, providing a mechanistic rationale for its ability to evade resistance mechanisms that inactivate strongly alkylating DNA-targeted drugs [1]. This finding was subsequently corroborated by Petitclerc et al. (2004), who demonstrated that CEU cytotoxicity is additionally unaffected by cell adhesion-mediated drug resistance (CAM-DR), a mechanism that impairs tumor response to DNA alkylators such as cisplatin [2].

Drug resistance P-glycoprotein Glutathione-S-transferase

Microtubule Disruption Mechanism: tBCEU-Induced G2/M Arrest and β-Tubulin Alkylation Specificity vs. DNA-Alkylating Clinical Agents

Unlike the DNA-alkylating agents (chlorambucil, carmustine, CCNU) from which the CEU pharmacophore was derived, 4-tert-butyl CEU (tBCEU) operates through a mechanistically distinct pathway: selective monoalkylation of β-tubulin near the colchicine-binding site (specifically at Glu198 in βII-tubulin), leading to microtubule depolymerization, G2/M cell cycle arrest, and subsequent apoptosis [1]. Legault et al. (2000) demonstrated that tBCEU, along with its 4-isopropyl and 4-sec-butyl homologs, induces disruption of the cytoskeleton and arrest of the cell cycle in G2/M transition and mitosis [2]. Immunofluorescence microscopy confirmed that tBCEU alters the cellular microtubule network in a manner comparable to vinblastine, a classical antimitotic agent [3]. The specificity of this mechanism was further validated by the observation that CEU cytotoxicity is unaffected in Chinese hamster ovary cells expressing mutated tubulins that confer resistance to vinblastine and colchicine—indicating a distinct binding modality [4]. This mechanistic differentiation is also reflected in the GSH/GR independence and absence of DNA damage documented in Evidence Item 4, collectively establishing tBCEU as a 'soft' alkylating agent with protein-level target selectivity rather than a promiscuous DNA alkylator [5].

Microtubule disruption G2/M arrest β-Tubulin Glu198

Recommended Research and Industrial Application Scenarios for 1-(4-(tert-Butyl)phenyl)-3-(2-chloroethyl)urea Based on Quantitative Evidence


Colorectal Cancer Drug Discovery: Lead Compound for Colon Adenocarcinoma Screening Cascades

The exceptional potency of 4-tert-butyl CEU against LoVo colon adenocarcinoma cells (ID50 = 4 μM, 5- to 11-fold more potent than clinical comparators chlorambucil and CCNU), combined with its documented in vivo antitumor activity in murine colon carcinoma models (CT-26), positions this compound as a preferred positive control or lead scaffold for colorectal cancer drug discovery programs [1]. The compound's specific tropism for the intestinal tract, evidenced in biodistribution studies, further supports its use in colon-targeted therapeutic research [2]. Researchers should prioritize this compound over 4-methyl CEU (ID50 = 20 μM on LoVo) or chlorambucil (ID50 = 21 μM) when establishing cytotoxicity screening cascades for colon adenocarcinoma cell lines [1].

Drug Resistance Research: Tool Compound for Dissecting Multidrug Resistance Mechanisms

The demonstrated ability of tBCEU to circumvent multiple clinically relevant resistance mechanisms—including P-glycoprotein overexpression, elevated glutathione/glutathione-S-transferase, altered topoisomerase II, enhanced DNA repair, and cell adhesion-mediated drug resistance—makes this compound an invaluable tool for investigating resistance biology [1]. Unlike conventional agents that lose activity in resistant cell models, tBCEU maintains equipotent cytotoxicity, enabling its use as a 'resistance-insensitive' probe to distinguish between resistance mechanisms that are target-specific vs. those that are broadly chemoprotective [2]. This property is particularly valuable for research programs focused on overcoming multidrug resistance in solid tumors [2].

Microtubule Biology and Antimitotic Mechanism Studies: β-Tubulin Alkylation Probe Without DNA Damage Confounding

For laboratories investigating microtubule dynamics and antimitotic drug mechanisms, tBCEU offers a unique advantage: it achieves 76% β-tubulin alkylation (the highest among CEU congeners) and induces G2/M arrest through microtubule depolymerization, yet produces no detectable DNA damage and does not interact with glutathione defense systems [1]. This clean mechanistic profile—protein monoalkylation without DNA reactivity—makes tBCEU superior to DNA-alkylating agents (chlorambucil, carmustine, cisplatin) as a tool for isolating microtubule-specific phenotypes in cell biology experiments [2]. The compound can be used alongside colchicine and vinblastine as a chemically distinct antimicrotubule probe that operates through covalent β-tubulin modification at Glu198 rather than reversible binding [3].

Preclinical Safety Pharmacology: Non-Mutagenic Antimitotic Reference Standard

The non-mutagenic profile of 4-tert-butyl CEU across four Ames tester strains (TA-97, TA-98, TA-100, TA-102), contrasted with the mutagenicity of clinical alkylating agents CCNU and chlorambucil, establishes this compound as a genotoxicity-negative reference standard for antimitotic drug development [1]. Its wide therapeutic window in vivo (non-toxic at 220 mg/kg i.p. vs. chlorambucil toxic at 18.5 mg/kg) and extensive metabolic characterization (primary metabolite identified as N-[4-(2-hydroxy-1,1-dimethylethyl)phenyl]urea glucuronide conjugate) further support its use in preclinical ADME-tox benchmarking studies [2]. Procurement for safety pharmacology programs should be based on the >10-fold toxicity margin and the availability of radiolabeled (¹⁴C/¹³C) tBCEU for disposition studies [2].

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